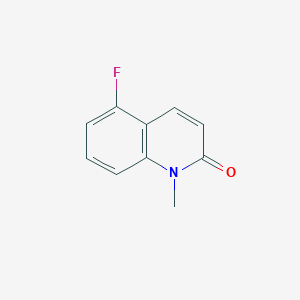

5-Fluoro-1-methylquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

5-fluoro-1-methylquinolin-2-one |

InChI |

InChI=1S/C10H8FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3 |

InChI Key |

DKKLUPWZQLGYIB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC1=O)C(=CC=C2)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 5 Fluoro 1 Methylquinolin 2 1h One

Electrophilic Aromatic Substitution Patterns in Fluorinated Quinolinones

The quinolinone scaffold consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring rendered as a lactam. In electrophilic aromatic substitution (SEAr) reactions, the benzene portion is significantly more reactive than the electron-deficient lactam ring. youtube.com The reactivity and regioselectivity of substitution on 5-Fluoro-1-methylquinolin-2(1H)-one are governed by the directing effects of its existing substituents.

The lactam ring, as a whole, acts as a deactivating group on the fused benzene ring. The key substituents influencing the regiochemical outcome are:

The Fluorine Atom (at C5): Halogens are deactivating via a strong negative inductive effect (-I) but are ortho-, para-directing due to a positive resonance effect (+R) involving their lone pairs. libretexts.org Therefore, the C5-fluoro group directs incoming electrophiles to the C6 and C8 positions.

The Fused Lactam Ring: The connection to the heterocyclic ring also influences the benzenoid ring, generally directing substitution to the C6 and C8 positions.

Considering these combined effects, electrophilic attack on this compound is predicted to occur preferentially at the C6 and C8 positions. Common electrophilic substitutions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would yield a mixture of 6- and 8-substituted products. The fluorine atom's high electronegativity generally deactivates the ring, potentially requiring forcing conditions for these transformations compared to a non-fluorinated analogue. libretexts.org

Nucleophilic Substitution of Hydrogen (SNH) in Nitro-Quinolinone Derivatives

Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a powerful method for direct functionalization that avoids the pre-installation of a leaving group. This reaction is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, with the nitro group being the most common and effective activator. researchgate.net Consequently, to employ SNH strategies on this compound, it must first be nitrated, as described in the previous section.

Once a nitro group is installed (e.g., at the C6 or C8 position), the quinolinone ring becomes sufficiently electron-poor to undergo SNH reactions such as Vicarious Nucleophilic Substitution (VNS). In VNS, a nucleophile bearing a leaving group at the nucleophilic center attacks the electron-deficient ring, typically at a position ortho or para to the nitro group. mdpi.comkuleuven.be The reaction proceeds through the formation of a σH adduct, followed by base-induced elimination to restore aromaticity. mdpi.com

For a hypothetical 6-nitro-5-fluoro-1-methylquinolin-2(1H)-one, VNS would be expected to occur at the C7 position (ortho to the C6-nitro group). The regiochemistry can be influenced by the steric bulk of the incoming nucleophile. mdpi.com

Table 1: Examples of Vicarious Nucleophilic Substitution (VNS) on Nitroquinoline Systems

| Nitroquinoline Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| 5-Nitroquinoline | Chloromethyl phenyl sulfone | 6-(Phenylsulfonylmethyl)-5-nitroquinoline | kuleuven.be |

| 8-Nitroquinoline | 9H-Carbazole | 9-(8-Nitroquinolin-7-yl)-9H-carbazole | mdpi.com |

Cycloaddition Reactions of Activated Quinolinone Systems

Cycloaddition reactions provide an efficient pathway to construct complex, three-dimensional polycyclic structures from the planar quinolinone core. nih.gov The aromaticity of the quinolinone system generally requires activation for it to participate as a diene or dienophile in thermal cycloadditions like the Diels-Alder reaction. The introduction of a nitro group can serve as such an activating feature, enhancing the dienophilic character of the nitroalkene moiety within the ring. nih.gov

More recently, photochemical methods have emerged as a powerful tool for dearomative cycloadditions of quinoline (B57606) derivatives. acs.org These reactions, often mediated by a photosensitizer and a Lewis acid, can overcome the aromatic stabilization energy. nih.gov Intermolecular [4+2] and [2+2] cycloadditions between quinolines and various alkenes have been developed, demonstrating high regio- and diastereoselectivity. researchgate.netnih.gov These methods allow for the conversion of the flat azaarene system into complex 3D architectures. nih.gov For this compound, such photochemical approaches could potentially lead to novel, complex fluorinated polycycles.

An example from the literature involves the acid-catalyzed dehydration of a quinolinone allylic alcohol, which generates a diene in situ that undergoes a subsequent Diels-Alder cycloaddition. rsc.org

Functionalization through Organometallic Coupling Reactions

Organometallic cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. libretexts.orgopenstax.org These reactions typically involve the palladium-catalyzed coupling of an organometallic reagent with an organohalide. libretexts.org

To utilize these powerful reactions on the this compound scaffold, a suitable halogen handle (typically bromine or iodine) must be present on the ring. The native C-F bond is generally too strong and unreactive to participate in standard cross-coupling catalytic cycles.

Reactivity Enhancement by Halogen Substitution (e.g., Bromine)

The introduction of a bromine or iodine atom onto the quinolinone core dramatically enhances its reactivity in organometallic coupling reactions. This strategic modification transforms the otherwise inert C-H position into a versatile functional handle. nih.gov

Metal-free, regioselective C-H halogenation methods have been developed for quinoline derivatives. rsc.org For this compound, an electrophilic bromination (as discussed in section 3.1) would likely install a bromine atom at the C6 or C8 position. This new bromo-substituted derivative would then be an excellent substrate for a variety of cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be used to introduce new aryl or vinyl groups at the position of bromination.

Table 2: Conceptual Strategy for Functionalization via Halogenation and Cross-Coupling

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Electrophilic Bromination | Br₂, FeBr₃ | 6-Bromo-5-fluoro-1-methylquinolin-2(1H)-one | Install a reactive handle for cross-coupling. rsc.org |

Chemo- and Regioselective Transformations of the Quinolinone Core

The ability to control the site of reaction (regioselectivity) and the functional group that reacts (chemoselectivity) is paramount for the efficient synthesis of complex molecules. The this compound scaffold offers several opportunities for selective transformations.

Regioselectivity is demonstrated in several of the reaction classes discussed:

Electrophilic Substitution: As noted, electrophiles are directed primarily to the C6 and C8 positions due to the electronic influence of the existing substituents.

Nucleophilic Substitution of Hydrogen: The position of the activating nitro group dictates the site of nucleophilic attack, which occurs at ortho or para positions. mdpi.comnih.gov

Directed Halogenation: Specific directing groups can be used to achieve highly regioselective halogenation at otherwise inaccessible positions, such as the C5-halogenation of 8-substituted quinolines. rsc.org

Chemoselectivity involves discriminating between different reactive sites within the molecule. For quinolinone systems, this can include selective reactions at the lactam oxygen or nitrogen versus the aromatic core. For example, enantioselective allylation of quinolin-2-ones has been developed where, by changing the catalyst system, the reaction can be directed to selectively form C-allyl, O-allyl, or N-allyl products, showcasing a high degree of chemocontrol. researchgate.net This highlights the potential to functionalize the lactam portion of this compound without altering the fluorinated aromatic ring.

Advanced Spectroscopic Characterization of 5 Fluoro 1 Methylquinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including 5-Fluoro-1-methylquinolin-2(1H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule. tsijournals.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus. In the case of this compound, the fluorine atom and the carbonyl group significantly influence the chemical shifts of the aromatic and methyl protons and carbons.

¹H NMR: The ¹H NMR spectrum of a related compound, 7-fluoro-2-methylquinoline, shows distinct signals for the methyl group and the aromatic protons. chemicalbook.com Similarly, for this compound, the N-methyl group would typically appear as a singlet in the upfield region. The aromatic protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) of the quinolinone ring is expected to resonate at a significantly downfield chemical shift. The carbon atom attached to the fluorine (C5) will show a characteristic large coupling constant (¹JCF). The chemical shifts of the other aromatic carbons are also influenced by the electron-withdrawing nature of the fluorine and the carbonyl group. tsijournals.com

A detailed analysis of the ¹H and ¹³C NMR data for quinoline (B57606) derivatives allows for the precise assignment of each signal to its corresponding atom in the molecule. tsijournals.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Quinolone Derivatives

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | Typically 3.5-4.0 | Typically 30-40 |

| H-3 | Typically 6.5-7.0 | Typically 120-130 |

| H-4 | Typically 7.5-8.0 | Typically 140-150 |

| H-6 | Varies with substitution | Varies with substitution |

| H-7 | Varies with substitution | Varies with substitution |

| H-8 | Varies with substitution | Varies with substitution |

| C-2 | - | Typically 160-170 |

| C-5 | - | Varies with substitution |

| C-8a | - | Varies with substitution |

| C-4a | - | Varies with substitution |

Note: The exact chemical shifts for this compound would require experimental data. The values provided are representative ranges for similar quinolone structures.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the complex NMR spectra of substituted quinolinones, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. walisongo.ac.id Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the proton network within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu Each cross-peak in an HSQC/HMQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct link between the ¹H and ¹³C NMR data. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). sdsu.edu HMBC is instrumental in piecing together the entire molecular structure by connecting different fragments and confirming the placement of substituents and functional groups that lack directly attached protons. researchgate.net

The combined application of these 2D NMR methods allows for the unambiguous assignment of all proton and carbon signals, even in complex regions of the spectrum. preprints.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The most prominent would be the strong absorption due to the carbonyl (C=O) stretching vibration, typically found in the range of 1650-1700 cm⁻¹. scialert.net The C-F stretching vibration will also give rise to a strong band, usually in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will appear in their respective characteristic regions. tsijournals.com For similar quinolone structures, the C=O stretching vibration is a key diagnostic peak. jyoungpharm.org

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O and C-F stretching vibrations will also be observable. Comparing the FT-IR and Raman spectra can help in the assignment of vibrational modes based on their infrared and Raman activities. researchgate.net Studies on similar fluorinated organic molecules have utilized both techniques for a complete vibrational analysis. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H/O-H Stretching | (Not applicable) | - |

| C-H Stretching (aromatic) | 3000 - 3100 | FT-IR, Raman |

| C-H Stretching (methyl) | 2850 - 3000 | FT-IR, Raman |

| C=O Stretching | 1650 - 1700 | FT-IR (strong), Raman |

| C=C Stretching (aromatic) | 1450 - 1600 | FT-IR, Raman |

| C-F Stretching | 1000 - 1400 | FT-IR (strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for quinolones might include the loss of the methyl group, carbon monoxide from the carbonyl group, or other characteristic cleavages of the heterocyclic ring system. The presence of the fluorine atom would also influence the fragmentation, and its isotopic pattern would be evident in the spectrum. The analysis of metabolites of related compounds like 5-fluorouracil (B62378) often relies on mass spectrometry to identify structural changes. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles. helsinki.fi This technique would confirm the planarity of the quinolinone ring system and reveal the conformation of the N-methyl group.

Furthermore, X-ray crystallography elucidates the intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which govern the crystal packing. helsinki.fi The crystal structures of related quinolinone derivatives have been extensively studied to understand their solid-state properties. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic system and the carbonyl group. The extended conjugation of the quinolinone system results in absorptions in the UV region. The position and intensity of these absorption maxima (λ_max) are characteristic of the chromophore and can be influenced by the solvent polarity. This technique is useful for confirming the presence of the conjugated system and can be used for quantitative analysis. helsinki.fi

Computational and Theoretical Investigations of 5 Fluoro 1 Methylquinolin 2 1h One

Quantum Chemical Calculations for Optimized Molecular Geometry and Conformation

Quantum chemical calculations are essential for determining the most stable three-dimensional structure of a molecule. These computations find the lowest energy arrangement of atoms, known as the optimized molecular geometry. For 5-Fluoro-1-methylquinolin-2(1H)-one, methods like DFT with a basis set such as B3LYP/6-311G(d,p) are commonly employed to calculate bond lengths, bond angles, and dihedral angles.

The resulting geometry for this compound is expected to feature a largely planar quinolinone ring system. The fluorine atom at the C5 position and the methyl group on the nitrogen atom introduce specific steric and electronic effects that subtly influence the final conformation. The planarity of the bicyclic core is a characteristic feature of quinolinone derivatives.

Table 1: Representative Calculated Geometrical Parameters for a Quinolinone Core Structure Note: This data is illustrative, based on typical quinolinone structures, as specific experimental data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2=O | ~1.24 Å |

| N1-C2 | ~1.38 Å | |

| N1-C10 | ~1.42 Å | |

| C4=C5 | ~1.45 Å | |

| C5-F | ~1.35 Å | |

| Bond Angle | C2-N1-C10 | ~120° |

| N1-C2=O | ~122° | |

| C4-C5-C6 | ~119° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE), a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

For this compound, the HOMO is expected to be distributed over the electron-rich aromatic rings, while the LUMO is likely centered on the electron-deficient pyranone part of the quinolinone system, particularly the C=C-C=O moiety. The electronegative fluorine atom can lower the energy of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. wikipedia.org

Table 2: Representative Frontier Orbital Energies and Energy Gap for a Quinolinone Derivative Note: Values are illustrative and typically calculated using DFT methods.

| Parameter | Energy (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

Global Reactivity Descriptors: Chemical Hardness, Softness, Electrophilicity, and Nucleophilicity

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.

Electronegativity (χ): Calculated as (I + A) / 2. It describes the power to attract electrons.

Electrophilicity Index (ω): Calculated as (χ²) / (2η). It quantifies the ability of a molecule to accept electrons.

These parameters are crucial for predicting how this compound will behave in chemical reactions.

Table 3: Representative Calculated Global Reactivity Descriptors Note: These values are derived from the representative HOMO/LUMO energies in Table 2.

| Descriptor | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I+A)/2 | 4.15 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Chemical Softness (S) | 1/η | 0.426 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.67 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. tandfonline.com In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions show positive potential (electron-poor areas). Green areas are neutral.

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the highly electronegative carbonyl oxygen atom (C2=O) and the fluorine atom, making these sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring and the methyl group, indicating these are potential sites for nucleophilic attack.

The MEP surface provides valuable insights for understanding intermolecular interactions, such as hydrogen bonding. tandfonline.com

Spectroscopic Property Prediction and Validation (e.g., Simulated NMR and IR Spectra)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the molecular structure. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, a strong absorption band corresponding to the C=O stretching vibration would be a key feature, typically expected in the 1650-1700 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are compared to experimental spectra to confirm assignments of protons and carbons in the molecule. researchgate.net

Table 4: Representative Predicted vs. Experimental Chemical Shifts (δ) for a Quinolinone Structure Note: This table illustrates the typical correlation between calculated and observed NMR data. Specific values for the target compound would require dedicated study.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C2 (C=O) | 161.9 | 162.5 |

| C3 | 121.5 | 122.1 |

| C4 | 140.1 | 139.8 |

| C9 | 115.8 | 116.2 |

Investigation of Tautomeric Equilibria and Interconversion Mechanisms

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. A classic example in related systems is the keto-enol tautomerism observed in 4-hydroxyquinolin-2-ones. researchgate.netresearchgate.net However, for this compound, the presence of the methyl group on the nitrogen atom (N1) prevents the typical keto-enol tautomerism involving the lactam nitrogen. The structure is locked in the "keto" or quinolin-2-one form. While other tautomeric forms are theoretically possible, they are generally much higher in energy and not significantly populated under normal conditions. Computational studies can confirm the high relative energy of these alternative tautomers, demonstrating the stability of the 1-methylquinolin-2(1H)-one form. semanticscholar.org

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in a dynamic environment, such as in solution or interacting with a surface. nih.govnih.gov For this compound, MD simulations could be used to:

Study its interaction with solvent molecules, revealing information about solubility and salvation shells.

Investigate its adsorption onto a material surface, which is relevant for applications in materials science.

Simulate its binding within a protein's active site, a key process in drug design. nih.gov

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (rGyr) to measure compactness, and the number of intermolecular hydrogen bonds to quantify specific interactions. nih.gov

Q & A

Intermediate Research Question

- Targets : Quinolinones often interact with enzymes (e.g., kinases) or receptors (e.g., GABAₐ). The fluorine atom enhances binding affinity via electronegative interactions .

- Assays :

How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding modes of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C-8 for further substitution). Fukui indices indicate nucleophilic reactivity at the quinoline ring .

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The methyl group at N-1 and fluorine at C-5 contribute to hydrophobic and electrostatic complementarity .

How can contradictory data on the compound’s solubility and stability be resolved in different experimental settings?

Advanced Research Question

Data Contradictions :

- Solubility : Discrepancies arise from solvent polarity (e.g., DMSO vs. water). Use Hansen solubility parameters (HSPiP software) to model optimal solvents.

- Stability : Degradation under acidic conditions (pH < 3) due to lactam ring opening. Validate via HPLC-UV at 254 nm over 24-hour stability studies .

Methodological Resolution : - Standardize protocols using buffered solutions (pH 6–8) and inert atmospheres (N₂) for storage .

What strategies are effective for derivatizing this compound to enhance its pharmacological properties?

Advanced Research Question

- C-8 Functionalization : Electrophilic substitution using HNO₃/H₂SO₄ to introduce nitro groups, followed by reduction to amines for improved bioavailability .

- Side-Chain Modifications : Attach sulfonamide groups at N-1 via nucleophilic substitution (e.g., TsCl, pyridine) to increase target selectivity .

Table: Derivative Activity Comparison

| Derivative | Modification | IC₅₀ (Kinase X) | LogP |

|---|---|---|---|

| Parent Compound | None | 12 µM | 2.1 |

| 8-Nitro Derivative | C-8 Nitro | 8 µM | 2.5 |

| N-1 Sulfonamide | Sulfonamide at N-1 | 5 µM | 1.8 |

What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Intermediate Research Question

- Impurity Profiling : Detect residual methyl iodide (from synthesis) via GC-MS with a DB-5 column (LOD: 0.1 ppm).

- HPLC Method : Use a C18 column (ACN/water 50:50, 1 mL/min) to separate unreacted quinolinone precursors (retention time: 6.2 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.